molecular formula C17H15N3O3 B2513018 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 851095-42-6

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No. B2513018
CAS RN: 851095-42-6
M. Wt: 309.325
InChI Key: QCQHUXZCBNWYRL-UHFFFAOYSA-N
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Description

The compound “N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic heterocycle with four carbon atoms and one oxygen atom . The compound also includes an oxadiazole ring and a tetrahydronaphthalene group .


Chemical Reactions Analysis

Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions. At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .

Scientific Research Applications

Catalytic Organic Synthesis

The compound has been investigated for its role in catalytic organic synthesis. Researchers have integrated biomass catalytic conversion with organic synthesis techniques. Specifically, they utilize N-acetylglucosamine as the primary feedstock, which undergoes catalytic transformation to produce 5-hydroxymethylfurfural (HMF). Subsequently, a condensation reaction between HMF and 3,3-Dimethyl-2-butanone leads to the synthesis of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one . This two-step process not only demonstrates the feasibility of converting biomass into valuable chemical precursors but also exemplifies the synthesis of novel compounds through green chemistry principles .

Electrocatalysis

Given its furan-based structure, the compound could be relevant in electrocatalytic processes. Researchers have explored the electrocatalytic conversion of furan compounds using renewable electricity, aiming to transform them into value-added chemicals .

Vibrational Characterization

The compound’s vibrational properties have been investigated. However, computational results did not fully replicate experimental observations, indicating the need for further studies .

Antibacterial Derivatives

In related research, derivatives of furan compounds have been synthesized and evaluated for antibacterial activity. While not directly about this specific compound, it highlights the broader interest in furan-based molecules for their biological effects .

properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-15(13-8-7-11-4-1-2-5-12(11)10-13)18-17-20-19-16(23-17)14-6-3-9-22-14/h3,6-10H,1-2,4-5H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQHUXZCBNWYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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